Thalidomide, propargyl
CAS No.:
Cat. No.: VC7041003
Molecular Formula: C16H12N2O5
Molecular Weight: 312.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H12N2O5 |
---|---|
Molecular Weight | 312.28 g/mol |
IUPAC Name | 2-(2,6-dioxopiperidin-3-yl)-4-prop-2-ynoxyisoindole-1,3-dione |
Standard InChI | InChI=1S/C16H12N2O5/c1-2-8-23-11-5-3-4-9-13(11)16(22)18(15(9)21)10-6-7-12(19)17-14(10)20/h1,3-5,10H,6-8H2,(H,17,19,20) |
Standard InChI Key | NOGQTNDSZFYNTM-UHFFFAOYSA-N |
SMILES | C#CCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Canonical SMILES | C#CCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Introduction
Chemical Structure and Properties of Thalidomide-Propargyl
Thalidomide-propargyl is structurally characterized by a phthalimide core fused to a piperidine-2,6-dione ring, with a propargyl ether substituent at the 4-position of the isoindoline ring. The canonical SMILES representation \text{O=C1N(C(CC2)C(NC2=O)=O)C(C3=C1C=CC=C3OCC#C)=O} highlights the propargyloxy group (–O–C≡CH), which provides a reactive alkyne handle for conjugation . This modification preserves the compound’s ability to bind Cereblon while introducing spatial flexibility for linker attachment in PROTAC designs.
The compound exhibits moderate solubility in dimethyl sulfoxide (DMSO), with recommended stock solutions prepared at 10 mM concentrations. Storage at –20°C ensures stability for up to one month, while prolonged storage at –80°C extends viability to six months . Thermal stability assessments suggest that heating to 37°C with sonication can enhance solubility without degrading the compound .
Synthesis and Derivative Development
Click Chemistry Platforms
Thalidomide-propargyl’s alkyne group enables its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Wurz et al. (2018) demonstrated its utility in constructing bifunctional PROTACs by conjugating it to azide-containing protein ligands via polyethylene glycol (PEG) or alkyl linkers . This modular approach allows rapid assembly of degraders targeting proteins such as BRD4 and ERRα, with nanomolar degradation efficiencies reported in cellular models .
Metal-Free N-Addition Reactions
Recent advances in sulfur-containing N-vinylimide synthesis have expanded thalidomide-propargyl’s applications. A 2022 study detailed its reaction with propargyl sulfonium salts under NaOAc·3H₂O activation, yielding sulfur-functionalized N-vinylimides with 65–92% efficiency . This metal-free method avoids harsh conditions, preserving the integrity of sensitive functional groups. The reaction proceeds via N-nucleophilic attack on in situ-generated allenic sulfonium intermediates, showcasing thalidomide-propargyl’s versatility as a substrate in organic synthesis .
PEGylated Derivatives
To optimize pharmacokinetic properties, researchers have developed PEG-linked analogs such as thalidomide-O-PEG₂-propargyl (CAS 2098487-52-4). This derivative features a two-unit PEG spacer between the phthalimide core and the propargyl group, enhancing aqueous solubility while retaining CRBN-binding activity . With a molecular weight of 400.38 g/mol (), it exemplifies strategies to balance hydrophilicity and proteasome recruitment efficiency in PROTAC design .
Mechanism of Action: Cereblon Recruitment and Protein Degradation
Thalidomide-propargyl operates through the same pharmacophore as thalidomide, binding to the β-hairpin loop of Cereblon—a substrate receptor for the CRL4ᴬᴮᴺ E3 ubiquitin ligase complex. Structural studies reveal that the phthalimide moiety inserts into Cereblon’s hydrophobic pocket, while the propargyl group extends outward, enabling covalent or non-covalent linkage to target-binding warheads .
Upon forming a ternary complex with a target protein (e.g., IKZF1/3 in multiple myeloma), the PROTAC induces ubiquitination of the target, marking it for proteasomal degradation. Unlike inhibitors, which require occupancy-based efficacy, PROTACs act catalytically, enabling sub-stoichiometric activity . Thalidomide-propargyl’s modularity allows tuning of degradation kinetics and selectivity by varying linker length and composition.
Applications in Targeted Protein Degradation
Oncology
PROTACs incorporating thalidomide-propargyl have shown promise in degrading oncoproteins resistant to small-molecule inhibition. For example, ARV-471—a clinical-stage PROTAC targeting the estrogen receptor—uses a thalidomide-derived CRBN ligand to achieve >90% ERα degradation in breast cancer models . Similarly, BET protein degraders leveraging thalidomide-propargyl suppress MYC transcription in hematologic malignancies .
Immunomodulation
The compound’s parent molecule, thalidomide, is FDA-approved for erythema nodosum leprosum and multiple myeloma due to its immunomodulatory effects. Thalidomide-propargyl-based PROTACs extend this utility by selectively degrading transcription factors like Ikaros and Aiolos, potentiating anti-inflammatory responses with reduced off-target toxicity .
Neurological Disorders
Emerging research explores thalidomide-propargyl’s potential in neurodegenerative diseases. By degrading pathogenic tau aggregates or α-synuclein, PROTACs could address proteinopathies underlying Alzheimer’s and Parkinson’s diseases. Preclinical studies highlight the blood-brain barrier permeability of thalidomide analogs, a critical advantage for central nervous system applications .
Research Findings and Clinical Relevance
In Vitro Efficacy
A 2018 study reported that PROTACs synthesized using thalidomide-propargyl induced >80% degradation of BRD4 at 100 nM concentrations in leukemia cells, accompanied by apoptosis and cell cycle arrest . Degradation half-lives (t₁/₂) ranged from 1–4 hours, depending on linker chemistry and target engagement kinetics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume